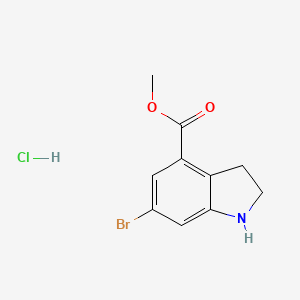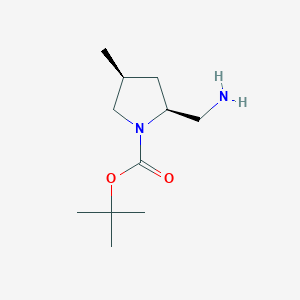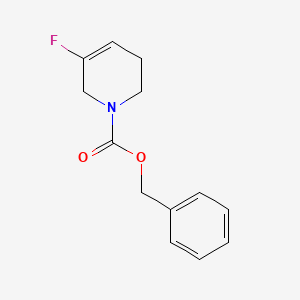
2-((7-Bromchinoxalin-2-yl)oxy)ethanol
Übersicht
Beschreibung
2-((7-Bromoquinoxalin-2-yl)oxy)ethanol is a useful research compound. Its molecular formula is C10H9BrN2O2 and its molecular weight is 269.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((7-Bromoquinoxalin-2-yl)oxy)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((7-Bromoquinoxalin-2-yl)oxy)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Zwischenprodukte
Chinoxalinderivate, wie z. B. 2-((7-Bromchinoxalin-2-yl)oxy)ethanol, sind wichtige Zwischenprodukte bei der Synthese verschiedener Arzneimittel. So werden sie beispielsweise bei der Herstellung von Erdafitinib verwendet, einem Medikament, das zur Behandlung von Urothelkarzinomen zugelassen ist . Die Verbindung dient als Baustein bei der komplexen chemischen Synthese von Arzneimitteln und unterstreicht damit ihre Bedeutung in der medizinischen Chemie.
Krebsforschung
Chinoxalinverbindungen weisen signifikante anti-krebserregende Eigenschaften auf. Sie werden hinsichtlich ihres Potenzials untersucht, das Wachstum von Krebszellen zu hemmen, und werden bei der Entwicklung neuer Chemotherapeutika eingesetzt . Insbesondere der Bromchinoxalinrest ist von Interesse, da er mit verschiedenen biologischen Zielstrukturen interagieren kann.
Anti-mikrobielle Aktivität
Forschungsergebnisse haben gezeigt, dass Chinoxalinderivate eine potente antibakterielle und antimykotische Aktivität besitzen. Dies macht sie wertvoll für die Entwicklung neuer Antibiotika und Antiseptika, insbesondere in einer Zeit, in der Antibiotikaresistenz ein wachsendes Problem darstellt .
Landwirtschaftliche Chemikalien
In der Landwirtschaft werden Chinoxalinderivate verwendet, um Verbindungen mit pestiziden Eigenschaften zu erzeugen. Sie dienen als Grundlage für Herbizide und Insektizide und tragen zum Schutz von Nutzpflanzen vor Schädlingen und Krankheiten bei .
Organische Leuchtdioden (OLEDs)
Die elektronischen Eigenschaften von Chinoxalinderivaten machen sie für den Einsatz in OLEDs geeignet. Sie sind an der Herstellung von hocheffizienten phosphoreszierenden Leuchtdioden beteiligt, die in Displays und Beleuchtung eingesetzt werden .
Solarenergie
Chinoxalinderivate werden auch im Bereich der Solarenergie eingesetzt. Sie sind Bestandteile von photovoltaischen Materialien, die zur Herstellung von Solarzellen verwendet werden und zur Weiterentwicklung von Technologien für erneuerbare Energien beitragen .
Eigenschaften
IUPAC Name |
2-(7-bromoquinoxalin-2-yl)oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c11-7-1-2-8-9(5-7)13-10(6-12-8)15-4-3-14/h1-2,5-6,14H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXHALVPEDVXQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1Br)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732706 | |
| Record name | 2-[(7-Bromoquinoxalin-2-yl)oxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705262-64-2 | |
| Record name | 2-[(7-Bromoquinoxalin-2-yl)oxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1529588.png)
![(3AS,7AS)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1529590.png)



![7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester](/img/structure/B1529598.png)




![Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate](/img/structure/B1529605.png)


![2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane](/img/structure/B1529610.png)
